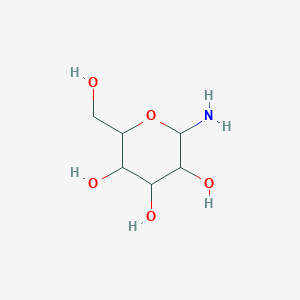
1-O-Methylnataloe-emodin
Übersicht
Beschreibung
1-O-Methylnataloe-emodin (1-O-MeNE) is a naturally occurring compound found in the root of the Chinese herb, Rheum palmatum, commonly known as rhubarb. It is a member of the anthraquinone family and has been studied for its potential medicinal properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Toxicity : Emodin has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion properties. These suggest its potential as a preventive and therapeutic drug for various diseases, including cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).
Anti-Cancer Effects : Emodin has shown antiproliferative effects in various cancer cell lines. For instance, it induces apoptosis in human cervical cancer cells through the activation of caspases and poly(ADP-ribose) polymerase cleavage, suggesting a mitochondrial pathway for apoptosis (Srinivas et al., 2003).
Inflammatory Disorders and Cancer Treatment : Emodin acts on several molecular targets involved in inflammation and cancer. Its anti-inflammatory effects have been observed in various diseases, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. Additionally, its anti-cancer properties include suppressing tumor cell growth in various cancers (Shrimali et al., 2013).
Wound Healing Properties : Emodin enhances cutaneous wound healing in rats, potentially through a mechanism involving the regulation of the transforming growth factor-beta1 (TGF-beta1) signaling pathway and stimulation of tissue regeneration (Tang et al., 2007).
Suppression of Tumor Invasion : It inhibits tumor invasion by suppressing the activities of matrix metalloproteinases, activator protein-1, and nuclear factor kappaB, which are involved in cancer invasion (Huang et al., 2004).
Treatment of Cholestatic Hepatitis : Emodin shows potential in treating cholestatic hepatitis via anti-inflammatory pathways, reducing pro-inflammatory cytokines and mediators, and improving hepatic microcirculation (Ding et al., 2008).
Apoptosis in Cancer Cells : Emodin induces apoptosis in human promyeloleukemic HL-60 cells through activation of the caspase 3 cascade, independent of reactive oxygen species production (Chen et al., 2002).
Diverse Pharmacological Activities : Emodin displays various pharmacological properties, including anti-ulcer, anti-inflammatory, hepatoprotective, neuroprotective, antimicrobial, muscle relaxant, immunosuppressive, and antifibrotic activities (Semwal et al., 2021).
Wirkmechanismus
Target of Action
It is structurally similar to emodin, which has been shown to interact with multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Mode of Action
Emodin, a structurally similar compound, has been shown to have a wide range of biological functions, such as anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that 1-O-Methylnataloe-emodin may have similar interactions with its targets.
Pharmacokinetics
Studies on emodin have shown that it has poor oral bioavailability due to its extensive glucuronidation . Nanoencapsulation has been suggested as a method to overcome these limitations and improve bioavailability .
Result of Action
Emodin has been shown to have a wide range of biological effects, including anti-inflammatory, anti-bacterial, anti-cancer, and inhibition of oxidative stress . It is possible that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOZMSHTPWVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



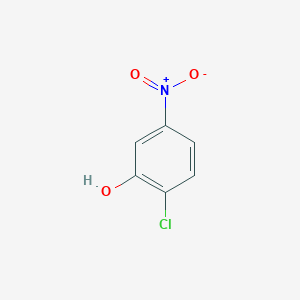

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
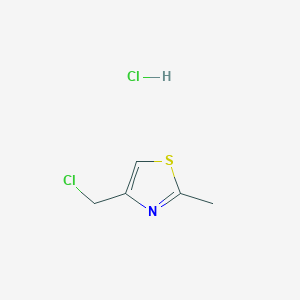
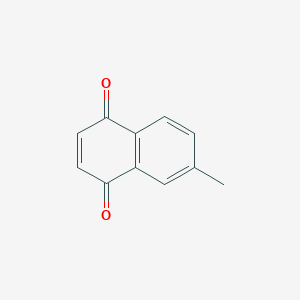
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
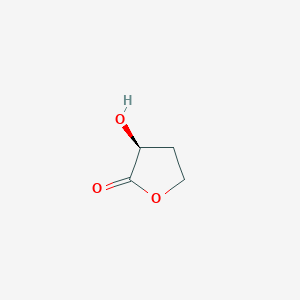
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
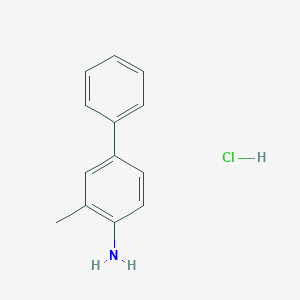

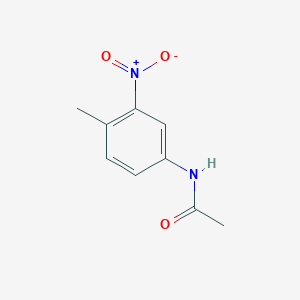
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
